methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group, an iodine atom, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar iodination reactions with optimized conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Pd/C and hydrogen gas under atmospheric pressure.
Oxidation: KMnO4 in aqueous or organic solvents under reflux conditions.
Major Products
Substitution: Corresponding substituted pyrazoles.
Reduction: 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.
Oxidation: 1-ethyl-3-iodo-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, including potential antiviral and anticancer agents.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Chemical Biology: Utilized in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: Lacks the iodine atom, making it less reactive in substitution reactions.
3-iodo-1H-pyrazole: Lacks the ethyl and methyl ester groups, resulting in different chemical properties and reactivity.
1-ethyl-3-chloro-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
Methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
methyl 2-ethyl-5-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-10-5(7(11)12-2)4-6(8)9-10/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIAYDMOELHCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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